Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-
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Overview
Description
Uridine, 2’,3’-dideoxy-2’-fluoro-5-methyl- is a fluorinated nucleoside analogueThe incorporation of fluorine atoms into nucleosides can enhance their biological activity and stability, making them valuable tools in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-2’-fluoro-5-methyl- typically involves multiple steps. One common approach is the direct fluorination of uridine derivatives. This process often requires the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (DeoxoFluor) under controlled conditions . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of fluorinated nucleosides like Uridine, 2’,3’-dideoxy-2’-fluoro-5-methyl- involves scaling up the synthetic routes developed in the laboratory. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’,3’-dideoxy-2’-fluoro-5-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in the reactions of Uridine, 2’,3’-dideoxy-2’-fluoro-5-methyl- include:
Fluorinating Agents: DeoxoFluor, Selectfluor
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Uridine, 2’,3’-dideoxy-2’-fluoro-5-methyl- has several scientific research applications:
Chemistry: Used as a probe to study enzymatic functions and reaction mechanisms.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its therapeutic potential in treating viral infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Mechanism of Action
The mechanism of action of Uridine, 2’,3’-dideoxy-2’-fluoro-5-methyl- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom enhances the compound’s stability and biological activity by affecting the conformation and interactions of the nucleoside with enzymes and other molecular targets . This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dideoxy-2’,3’-difluoro uridine
- 2’-Deoxy-2’-fluoro uridine
- 5-Fluorouridine
Uniqueness
Uridine, 2’,3’-dideoxy-2’-fluoro-5-methyl- is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated nucleosides, it offers a balance of stability and activity, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
121353-93-3 |
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Molecular Formula |
C10H13FN2O4 |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-8(5)15)9-7(11)2-6(4-14)17-9/h3,6-7,9,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,9+/m0/s1 |
InChI Key |
NPHYUIHLLMXOFR-LKEWCRSYSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)F |
Origin of Product |
United States |
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